molecular formula C26H29BrN2O3 B11314000 6-bromo-N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-bromo-N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11314000
M. Wt: 497.4 g/mol
InChI Key: NMIZCIATVUFDBW-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a tert-butylphenyl group, a pyrrolidine ring, and a chromene core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the chromene core, the introduction of the bromine atom, and the attachment of the tert-butylphenyl and pyrrolidine groups. Common synthetic routes may involve:

    Formation of the Chromene Core: This can be achieved through cyclization reactions involving suitable precursors.

    Attachment of Functional Groups: The tert-butylphenyl and pyrrolidine groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution can be achieved using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

6-bromo-N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-bromo-N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromine atom, tert-butylphenyl group, and pyrrolidine ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H29BrN2O3

Molecular Weight

497.4 g/mol

IUPAC Name

6-bromo-N-[2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H29BrN2O3/c1-26(2,3)18-8-6-17(7-9-18)21(29-12-4-5-13-29)16-28-25(31)24-15-22(30)20-14-19(27)10-11-23(20)32-24/h6-11,14-15,21H,4-5,12-13,16H2,1-3H3,(H,28,31)

InChI Key

NMIZCIATVUFDBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)N4CCCC4

Origin of Product

United States

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